molecular formula C12H12N10O2 B3280899 1,2-Diguanylethane CAS No. 72409-55-3

1,2-Diguanylethane

Cat. No.: B3280899
CAS No.: 72409-55-3
M. Wt: 328.29 g/mol
InChI Key: GBXKEXOJSKEPTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diguanylethane can be synthesized through the reaction of N,N′-bis(2-chloroethyl)-N-nitrosourea with DNA in a neutral aqueous solution at 37°C. The DNA is then isolated by precipitation with ethanol, washed, and heated briefly at 100°C to release a purine fraction. This fraction is separated by high-pressure liquid chromatography to obtain this compound .

Industrial Production Methods: There are no widely established industrial production methods for this compound due to its specific application in research and its formation as a byproduct in certain chemical reactions.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diguanylethane primarily undergoes substitution reactions due to the presence of guanine bases. It can also participate in cross-linking reactions with DNA, which is significant in the context of its cytotoxic effects .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Diguanylethane has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

1,2-Diguanylethane exerts its effects through the formation of cross-links in DNA. This cross-linking can interfere with DNA replication and transcription, leading to cytotoxic effects. The molecular targets include the guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

  • Chloroethylguanine
  • N,N′-bis(2-chloroethyl)-N-nitrosourea

Comparison: 1,2-Diguanylethane is unique in its ability to form cross-links in DNA, which is a significant factor in its cytotoxicity. While chloroethylguanine is also a product of the reaction with N,N′-bis(2-chloroethyl)-N-nitrosourea , it does not form cross-links in the same manner as this compound .

Properties

IUPAC Name

2-amino-7-[2-(2-amino-6-oxo-1H-purin-7-yl)ethyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N10O2/c13-11-17-7-5(9(23)19-11)21(3-15-7)1-2-22-4-16-8-6(22)10(24)20-12(14)18-8/h3-4H,1-2H2,(H3,13,17,19,23)(H3,14,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXKEXOJSKEPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993204
Record name 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72409-55-3
Record name Diguanylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072409553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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